
N-propylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring this compound is characterized by the presence of a propyl group attached to the nitrogen atom at position 1 and an amino group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-propylpyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 4-chloropyrimidine with propylamine under reflux conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the propylamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: N-propylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the reagent used.
Aplicaciones Científicas De Investigación
N-propylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activity.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-propylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the derivative and its intended use. For example, certain derivatives may inhibit DNA synthesis in cancer cells, leading to cell death.
Comparación Con Compuestos Similares
N-propylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
4-aminopyrimidine: Lacks the propyl group, leading to different chemical and biological properties.
6-chloro-N-propylpyrimidin-4-amine: Contains a chlorine atom at position 6, which can influence its reactivity and biological activity.
2,4-diaminopyrimidine: Contains two amino groups, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.
Propiedades
Número CAS |
45815-12-1 |
|---|---|
Fórmula molecular |
C7H11N3 |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
N-propylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-2-4-9-7-3-5-8-6-10-7/h3,5-6H,2,4H2,1H3,(H,8,9,10) |
Clave InChI |
VVOIYIAQBRDFQU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


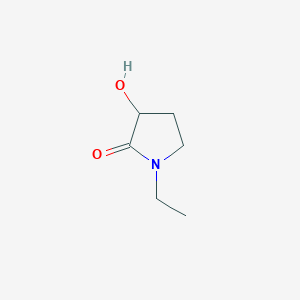
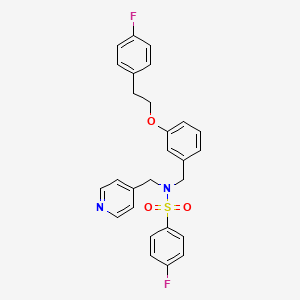
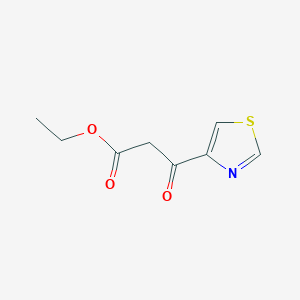
![3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester](/img/structure/B13120791.png)

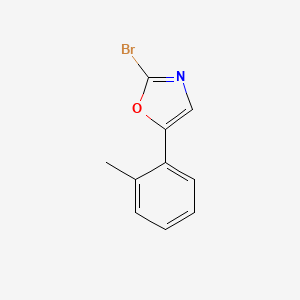
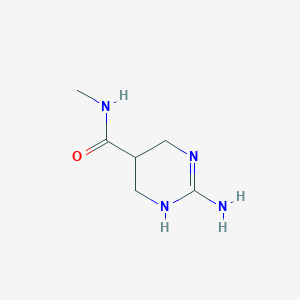
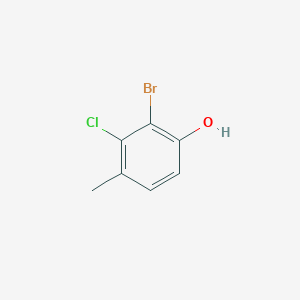
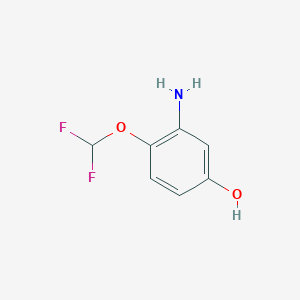

![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid](/img/structure/B13120831.png)

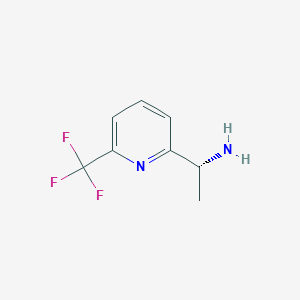
![2-(Benzo[d]oxazol-7-yl)-2-oxoaceticacid](/img/structure/B13120859.png)
